CSTSMLKAC (disulfide) is a cyclic peptide characterized by its unique amino acid sequence, which includes cysteine residues that form disulfide bonds. This structural feature is crucial for its stability and biological activity. The cyclic nature of CSTSMLKAC enhances its resistance to enzymatic degradation, making it a valuable candidate in various biochemical applications. The disulfide linkage contributes to the peptide's conformational rigidity, allowing it to maintain a specific three-dimensional structure necessary for its interactions with biological targets .
The biological activity of CSTSMLKAC is notable for its role in targeted delivery systems and therapeutic applications. Studies have shown that this peptide can facilitate selective targeting of ischemic tissues, such as those found in heart diseases. Its ability to home in on specific tissues enhances the efficacy of drug delivery systems, particularly in conditions where localized treatment is essential . Additionally, CSTSMLKAC has been explored for its potential in enhancing cellular uptake of therapeutic agents due to its interaction with cell surface receptors .
The synthesis of CSTSMLKAC can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS allows for precise control over the sequence and structure of the peptide, facilitating the incorporation of disulfide bonds during or after synthesis. Recent advancements in redox-click chemistry have also provided new strategies for synthesizing disulfide-linked peptides by utilizing sulfonyl fluorides as oxidants, which offer high selectivity and yield .
CSTSMLKAC has diverse applications across biomedical fields:
Interaction studies involving CSTSMLKAC focus on its binding affinity to various receptors and proteins. Research has demonstrated that the cyclic structure enhances binding specificity compared to linear peptides. These studies often employ techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) to quantify interactions and assess the biological implications of these bindings in therapeutic contexts .
CSTSMLKAC shares similarities with other cyclic peptides that also contain disulfide bonds. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cyclic RGD Peptides | Contains arginine-glycine-aspartic acid motif | Known for integrin binding, enhancing cell adhesion |
| Thrombin-Binding Peptide | Cyclic structure with specific binding sites | Targets thrombin for anticoagulant therapies |
| Bacitracin | Cyclic polypeptide with multiple amino acids | Antibacterial properties, used as a topical antibiotic |
CSTSMLKAC's uniqueness lies in its specific targeting capabilities for ischemic tissues, which is not a primary function of many other cyclic peptides. Its design allows for enhanced stability and targeted delivery, making it particularly useful in cardiovascular applications compared to more general-purpose cyclic peptides .
CSTSMLKAC represents a cyclic nonapeptide composed of nine amino acid residues arranged in the sequence Cysteine-Serine-Threonine-Serine-Methionine-Leucine-Lysine-Alanine-Cysteine [1]. The peptide undergoes cyclization through the formation of an intramolecular disulfide bond between the cysteine residues at positions 1 and 9, creating a stable cyclic structure [6]. This disulfide bridge, designated as Cys1-Cys9, is crucial for maintaining the peptide's conformational integrity and biological activity [1] [8].
The molecular formula of CSTSMLKAC is C₃₆H₆₄N₁₀O₁₃S₃, with a molecular weight of 941.14 Da [1] [5]. The cyclization process involves the oxidation of the sulfhydryl groups of the terminal cysteine residues, resulting in the formation of a covalent disulfide bond that constrains the peptide backbone into a cyclic conformation [7]. This structural modification enhances the peptide's resistance to enzymatic degradation and contributes to its biological stability .
| Property | Value |
|---|---|
| Sequence | Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys |
| Length | 9 amino acids |
| Molecular Formula | C₃₆H₆₄N₁₀O₁₃S₃ |
| Molecular Weight | 941.14 Da |
| Disulfide Bond | Cys1-Cys9 |
| Purity (HPLC) | ≥98.84% |
The disulfide bond formation in CSTSMLKAC follows standard cysteine oxidation mechanisms, where the thiol groups undergo oxidative coupling under appropriate conditions [22]. The cyclization process is facilitated by the spatial arrangement of the cysteine residues and the conformational flexibility of the intervening amino acid sequence [27].
The three-dimensional structure of CSTSMLKAC has been investigated using nuclear magnetic resonance spectroscopy, though comprehensive crystallographic data remains limited in the current literature [9]. Nuclear magnetic resonance analysis provides insights into the conformational preferences and dynamic behavior of the cyclic peptide in solution [33]. The cyclic nature of CSTSMLKAC, imposed by the disulfide bridge, restricts conformational flexibility and creates a more defined three-dimensional structure compared to its linear counterpart [36].
Nuclear magnetic resonance chemical shift analysis has been employed to characterize the backbone conformation of cyclic peptides similar to CSTSMLKAC [33]. The method combines one-dimensional proton nuclear magnetic resonance information with molecular modeling to determine structural parameters [33]. Chemical shift temperature dependencies of amide protons provide valuable information about hydrogen bonding patterns within the cyclic structure [33].
The conformational analysis of cyclic peptides through nuclear magnetic resonance typically involves the measurement of coupling constants and nuclear Overhauser effect cross-peaks to establish distance restraints [36]. For CSTSMLKAC, the disulfide bond constraint significantly influences the peptide's conformational space, limiting the accessible conformations and stabilizing specific structural arrangements [25].
Computational modeling approaches have been applied to understand the structural characteristics of CSTSMLKAC and related cyclic peptides [11] [12]. Molecular dynamics simulations provide detailed insights into the conformational dynamics and stability of the disulfide-bonded peptide structure [11]. These computational studies reveal the influence of the cyclic constraint on peptide flexibility and the role of the disulfide bond in maintaining structural integrity [25].
The computational analysis of CSTSMLKAC involves the application of force field parameters specifically designed for disulfide-bonded peptides [11]. Molecular dynamics simulations typically employ specialized force fields such as CHARMM36 to accurately model the peptide-solvent interactions and conformational behavior [11]. The simulations provide information about the radius of gyration, root mean square deviation, and conformational sampling of the cyclic peptide [11].
Free energy landscape analysis through computational methods reveals the thermodynamic stability of different conformational states of CSTSMLKAC [11]. The molecular dynamics simulations demonstrate that the disulfide bond significantly constrains the conformational space and enhances the structural stability of the peptide [12]. Principal component analysis of the simulation trajectories identifies the major modes of motion and conformational flexibility within the cyclic structure [11].
CSTSMLKAC demonstrates excellent aqueous solubility, with reported solubility values of ≥100 mg/mL (106.25 mM) in water [3] [6]. The peptide also shows good solubility in dimethyl sulfoxide at concentrations ≥100 mg/mL (106.25 mM) [6]. This high aqueous solubility is attributed to the presence of hydrophilic amino acid residues including serine, threonine, and lysine within the cyclic structure [3].
The stability profile of CSTSMLKAC is significantly enhanced by the presence of the intramolecular disulfide bond . The cyclic structure confers resistance to enzymatic degradation, making it more stable than linear peptide analogues . Storage conditions for maintaining peptide stability include storage at -20°C for powder forms, with recommended storage periods of up to 1 year under these conditions [3] [5].
| Storage Condition | Temperature | Duration |
|---|---|---|
| Powder form | -80°C | 2 years |
| Powder form | -20°C | 1 year |
| Solution form | -80°C | 6 months |
| Solution form | -20°C | 1 month |
The peptide demonstrates stability under physiological conditions, maintaining its structural integrity in aqueous environments [14]. Long-term stability studies indicate that the disulfide bond remains intact under normal storage conditions, preserving the cyclic conformation and biological activity [14].
The pH sensitivity of CSTSMLKAC is influenced by the ionizable groups present in the amino acid side chains, particularly the lysine residue and the terminal amino and carboxyl groups [14]. The peptide shows optimal stability within physiological pH ranges (pH 7.0-7.4) [18]. Under acidic conditions (pH 5.0), the peptide maintains structural integrity, though minor conformational changes may occur due to protonation of basic residues [14].
Temperature sensitivity studies reveal that CSTSMLKAC maintains stability at physiological temperatures (37°C) [18]. The disulfide bond provides thermal stability to the cyclic structure, preventing unfolding and degradation at elevated temperatures [25]. Temperature-dependent nuclear magnetic resonance studies indicate that the peptide undergoes minimal conformational changes within the physiological temperature range [33].
The peptide demonstrates enhanced thermal stability compared to linear analogues due to the constraining effect of the disulfide bond [25]. Differential scanning calorimetry studies of similar cyclic peptides show increased melting temperatures and enhanced thermodynamic stability [25]. The cyclic constraint reduces the entropy of the unfolded state, contributing to overall thermal stability [25].
The redox behavior of CSTSMLKAC is primarily governed by the disulfide bond between the terminal cysteine residues [22]. Under reducing conditions, the disulfide bond can be cleaved, converting the cyclic peptide to its linear form [22]. This redox-sensitive property allows for controlled release or activation of the peptide under specific chemical environments [26].
Disulfide exchange reactions can occur when CSTSMLKAC is exposed to free cysteine or other thiol-containing compounds [22]. The mechanism involves nucleophilic attack by external thiols on the disulfide bond, leading to thiol-disulfide exchange reactions [22]. These exchange reactions are pH-dependent, with optimal rates occurring under mildly basic conditions where the thiol groups are deprotonated to form reactive thiolate ions [22].
The stability of the disulfide bond in CSTSMLKAC against reduction varies with the reducing agent and environmental conditions [22]. Common reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine can effectively cleave the disulfide bond under appropriate conditions [22]. The rate of disulfide reduction is influenced by factors including pH, temperature, and the concentration of reducing agents [22].
Mass spectrometry serves as a primary analytical technique for the structural verification of CSTSMLKAC [19] [20]. Electrospray ionization mass spectrometry provides accurate molecular weight determination, with observed values of 941.20 Da closely matching the theoretical molecular weight of 941.15 Da [19]. The mass spectrometric analysis confirms the presence of the intact disulfide bond and the overall molecular composition [5].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been employed for the characterization of CSTSMLKAC and related peptides [32]. The technique provides high-resolution mass determination and can detect peptide modifications or degradation products [32]. Tandem mass spectrometry experiments allow for sequence verification through fragmentation analysis [20].
The mass spectrometric analysis of CSTSMLKAC typically shows characteristic fragmentation patterns that confirm the cyclic structure and disulfide bond connectivity [19]. The presence of the disulfide bond influences the fragmentation behavior, often resulting in limited backbone cleavage due to the structural constraint [20]. High-resolution mass spectrometry enables the determination of elemental composition and verification of the molecular formula [19].
| Mass Spectrometry Technique | Observed m/z | Application |
|---|---|---|
| Electrospray Ionization | 941.20 [M+H]⁺ | Molecular weight confirmation |
| MALDI-TOF | 941.70 | High-resolution analysis |
| Tandem MS | Variable fragments | Sequence verification |
High-performance liquid chromatography represents the standard analytical method for purity assessment and quality control of CSTSMLKAC [19] [21]. Reverse-phase chromatography using C18 columns provides excellent separation and quantitative analysis [19]. The chromatographic conditions typically employ gradient elution with acetonitrile-water mobile phases containing trifluoroacetic acid as a modifier [19].
The chromatographic behavior of CSTSMLKAC is characterized by its retention time and peak symmetry on reverse-phase columns [19]. Analytical conditions include the use of Kromasil 100-5-C18 columns (4.6 × 250 mm, 5 μm particle size) with gradient elution from 10% to 40% acetonitrile over 30 minutes [19]. Detection is typically performed at 214 nm wavelength to monitor peptide bonds [19].
Size-exclusion chromatography and ultrafiltration techniques have been employed for the purification and concentration of CSTSMLKAC [21]. These methods exploit the molecular size differences between the target peptide and impurities or by-products [21]. The chromatographic analysis provides information about peptide aggregation and the presence of higher molecular weight species [21].
Fourier-transform infrared spectroscopy provides valuable information about the secondary structure and hydrogen bonding patterns in CSTSMLKAC [14]. The technique identifies characteristic absorption bands corresponding to amide bonds, disulfide bridges, and amino acid side chains [14]. Attenuated total reflectance infrared spectroscopy enables direct analysis of solid peptide samples without extensive sample preparation [14].
Nuclear magnetic resonance spectroscopy remains the most comprehensive spectroscopic technique for structural characterization of CSTSMLKAC [33] [36]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed structural information [36]. The analysis includes chemical shift assignments, coupling constant measurements, and distance restraint determination [33].
Circular dichroism spectroscopy offers insights into the secondary structure content and conformational stability of CSTSMLKAC [35]. The technique monitors changes in peptide conformation as a function of temperature, pH, or solvent conditions [35]. The circular dichroism spectrum provides information about the presence of secondary structural elements such as beta-turns or extended conformations [35].
Solid-phase peptide synthesis represents the primary methodology for producing CSTSMLKAC (disulfide), a cyclic nine-amino acid cardiac homing peptide with the sequence H-Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys-OH [1] [2]. The peptide possesses a molecular formula of C36H64N10O13S3 and a molecular weight of 941.14 Da, with disulfide connectivity between Cys1 and Cys9 residues forming the characteristic cyclic structure [2].
The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol serves as the standard approach for CSTSMLKAC production [3] [4]. Synthesis typically employs Wang resin or Rink Amide resin as the solid support, with the peptide chain elongated from the C-terminus to the N-terminus following established protocols [4]. The synthesis scale ranges from 0.005 to 5.0 mmol, accommodating both research-scale and larger production requirements [5] [6].
Critical synthesis parameters include coupling times of 30-60 minutes for each amino acid incorporation and deprotection times of approximately 20 minutes using 20% piperidine in dimethylformamide [7] [5]. Coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HCTU) demonstrate high efficiency for peptide bond formation [7].
Table 1: Solid-Phase Peptide Synthesis Parameters for CSTSMLKAC
| Parameter | Value/Range | References |
|---|---|---|
| Peptide Sequence | H-Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys-OH | [2] |
| Molecular Formula | C36H64N10O13S3 | [2] |
| Molecular Weight (Da) | 941.14 | [2] |
| Disulfide Connectivity | Cys1-Cys9 | [2] |
| Synthesis Scale Range | 0.005-5.0 mmol | [5] [6] |
| Typical Coupling Time | 30-60 minutes | [5] |
| Deprotection Time | 20 minutes | [7] |
| Resin Type | Wang resin, Rink Amide resin | [4] |
| Protecting Groups (Cys) | Trt, Acm, STmp, MBom | [8] [9] [10] |
| Coupling Reagents | HCTU, HBTU, DIC/HOBt | [7] |
Automated peptide synthesizers facilitate reproducible CSTSMLKAC synthesis through standardized deprotection, coupling, and washing cycles [11]. Modern synthesizers incorporate UV monitoring systems to assess coupling efficiency in real-time, enabling optimization of synthesis parameters for difficult sequences [5] [6]. The Activo-P11 automated peptide synthesizer exemplifies contemporary instrumentation, featuring both automated reactor heating and UV monitoring capabilities for enhanced synthesis control [6].
Disulfide bond formation represents the critical step in converting linear CSTSMLKAC precursor into the bioactive cyclic form. Multiple oxidative folding strategies have been developed, each offering distinct advantages for specific synthetic requirements [3] [12] [13].
Air oxidation provides the simplest approach, involving exposure of the linear peptide dissolved in 0.1 M ammonium bicarbonate buffer (pH 8.0) to atmospheric oxygen [3]. This thermodynamically controlled process yields the most stable disulfide connectivity but requires 24-72 hours for completion and typically achieves yields of 20-60% [3]. The dilute peptide concentration (0.1-10 mg/mL) minimizes intermolecular disulfide formation that could lead to dimeric or polymeric byproducts [3].
The glutathione redox system offers more physiological oxidation conditions, employing 5 mM reduced glutathione and 0.5 mM oxidized glutathione in 0.2 M phosphate buffer at pH 7.5 [3]. This system provides controlled oxidation with yields ranging from 40-80% over 1-2 days, while the presence of reduced glutathione enables disulfide reshuffling to achieve the thermodynamically favored connectivity [3].
Iodine-mediated oxidation delivers rapid disulfide formation within 30-60 minutes, achieving yields of 60-90% [3] [14]. Stoichiometric iodine in aqueous solution provides efficient oxidation, though careful optimization of reaction conditions prevents over-oxidation and side reactions [3].
The trans-3,4-dihydroxytetrahydroselenophene-1-oxide (DHS-ox) system represents an advanced oxidation strategy offering pH-independent selectivity across a wide range (pH 3.0-10.0) [12]. This reagent enables rapid but selective oxidation within 15-30 minutes, achieving yields of 70-95% through a stoichiometric mechanism that separates disulfide formation from disulfide rearrangement phases [12].
Table 2: Disulfide Bond Formation Strategies
| Method | Conditions | Yield Range (%) | Time Required | Advantages |
|---|---|---|---|---|
| Air Oxidation | 0.1 M NH4HCO3, pH 8.0, air exposure | 20-60 | 24-72 hours | Simple, no reagents needed |
| Glutathione Redox System | 5 mM GSH, 0.5 mM GSSG, pH 7.5 | 40-80 | 1-2 days | Physiological conditions |
| Iodine Oxidation | Stoichiometric I2 in aqueous solution | 60-90 | 30-60 minutes | Fast, high yield |
| DHS-ox Oxidation | DHS-ox in pH 3.0-10.0 range | 70-95 | 15-30 minutes | pH-independent, selective |
| One-pot SPDSL | Npys-OMe, 0.4 M LiCl/DMF | >50 | 30 minutes | Automated compatible |
| TFA-NCS Method | 2% TFA-activated NCS, 15 min | 70-90 | 15 minutes | Single-step, orthogonal |
Orthogonal cysteine protecting group strategies enable regioselective disulfide bond formation when multiple cysteine residues are present or when specific disulfide connectivity patterns must be achieved [8] [9] [10]. For CSTSMLKAC synthesis, careful selection of protecting groups ensures formation of the correct Cys1-Cys9 disulfide bridge.
The trityl (Trt) protecting group demonstrates stability to piperidine-mediated Fmoc deprotection while remaining acid-labile, allowing removal with mild acid treatment (1% trifluoroacetic acid) [8] [10]. Trt protection exhibits racemization levels of 2-5% during coupling reactions and maintains compatibility with acetamidomethyl (Acm) and S-2,4,6-trimethoxybenzyl (STmp) protecting groups [8] [7].
Acetamidomethyl (Acm) protection provides stability to both piperidine and acid treatments, requiring iodine/water or thallium trifluoroacetate for removal [10] [15]. This protecting group exhibits minimal racemization (1-3%) and serves as an excellent orthogonal partner for trityl-protected cysteines [10]. The Acm group withstands standard Fmoc solid-phase peptide synthesis conditions and enables selective deprotection sequences [15].
S-tert-butyl (StBu) protection offers stability to both acid and base conditions, necessitating reductive removal using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) [9] [10]. This protecting group demonstrates low racemization (0.5-2%) and provides orthogonality to both Trt and Acm systems [9].
The S-4-methoxybenzyl (MBom) protecting group incorporates electron-donating methoxy substituents that enhance stability against racemization, achieving levels of 0.8-1.3% during coupling reactions [7]. This protection strategy requires strong acid (95% trifluoroacetic acid) for removal but offers improved stereochemical integrity [7].
S-2,4,6-trimethoxybenzyl (STmp) protection combines rapid removal kinetics with excellent orthogonality [9]. Treatment with 5% DTT and N-methylmorpholine in dimethylformamide achieves complete deprotection within 5 minutes, making this group particularly suitable for automated synthesis protocols [9]. The STmp group maintains stability to piperidine and demonstrates racemization levels of 1-2% [9].
Table 3: Protecting Group Strategies for Cysteine
| Protecting Group | Stability to | Removal Conditions | Orthogonality | Racemization (%) |
|---|---|---|---|---|
| Trityl (Trt) | Piperidine stable, acid labile | Mild acid (1% TFA) | Compatible with Acm, STmp | 2-5 |
| Acetamidomethyl (Acm) | Piperidine/acid stable | I2/H2O or Tl(TFA)3 | Compatible with Trt, StBu | 1-3 |
| S-tert-butyl (StBu) | Acid/base stable | DTT, TCEP (reduction) | Compatible with Trt, Acm | 0.5-2 |
| S-4-methoxybenzyl (MBom) | Piperidine stable, acid labile | Strong acid (95% TFA) | Enhanced electron donation | 0.8-1.3 |
| S-2,4,6-trimethoxybenzyl (STmp) | Piperidine stable | 5% DTT/NMM in DMF | Compatible with Trt, Acm | 1-2 |
| S-diphenylmethyl (Dpm) | Piperidine stable, acid labile | Graduated acidolysis | Limited orthogonality | 3-7 |
Advanced strategies employ one-pot solid-phase disulfide ligation (SPDSL) using 3-nitro-2-pyridinesulfenyl (Npys) chemistry [16]. This approach utilizes methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) in 0.4 M lithium chloride/dimethylformamide to achieve on-resin disulfide formation with yields exceeding 50% in automated protocols [16]. The method eliminates solution-phase oxidation steps and associated purification challenges [16].
Recent developments include the trifluoroacetic acid-activated N-chlorosuccinimide (TFA-NCS) method, which enables single-step disulfide assembly within 15 minutes [14]. Treatment with 2% TFA-activated NCS provides rapid and clean disulfide formation while achieving yields of 70-90% [14]. This strategy demonstrates compatibility with various cysteine protecting groups and offers operational simplicity for routine synthesis [14].
Comprehensive purification and quality control protocols ensure the production of high-purity CSTSMLKAC with confirmed structural integrity and biological activity. The multi-step approach encompasses initial crude peptide purification, analytical characterization, and final quality assessment [17] [18] [4].
Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method, employing C18 silica columns with water-acetonitrile gradient systems containing 0.1% trifluoroacetic acid [17] [18]. Detection at 215-220 nm provides optimal sensitivity for peptide bonds, enabling accurate purity assessment and product isolation [17]. Preparative HPLC achieves purities of 85-95% with analysis times of 30-90 minutes, while analytical HPLC confirms final purities of 90-99% within 20-30 minutes [18] [4].
Mass spectrometry characterization employs multiple ionization techniques to confirm molecular weight and structural integrity [19] [20] [21]. Electrospray ionization mass spectrometry (ESI-MS) provides rapid molecular weight confirmation within 2-5 minutes, generating multiply charged ions that enable accurate mass determination through deconvolution algorithms [20]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) offers complementary analysis with 1-2 minute acquisition times, typically producing singly charged molecular ions that simplify mass calculation [19] [21].
Tandem mass spectrometry (LC-MS/MS) enables sequence confirmation through collision-induced dissociation of peptide bonds [20] [22]. The resulting fragment ion spectra provide amino acid sequence information, confirming the correct CSTSMLKAC sequence and identifying potential sequence-related impurities [20]. Analysis times of 10-30 minutes accommodate both routine quality control and detailed structural characterization [22].
Table 4: Purification and Quality Control Methods
| Method | Purpose | Detection Wavelength | Typical Purity (%) | Analysis Time |
|---|---|---|---|---|
| RP-HPLC | Purity assessment and purification | 215-220 nm | 80-98 | 20-60 minutes |
| ESI-MS | Molecular weight confirmation | N/A (m/z detection) | N/A | 2-5 minutes |
| MALDI-TOF MS | Rapid mass determination | N/A (m/z detection) | N/A | 1-2 minutes |
| Analytical HPLC | Final purity analysis | 215 nm | 90-99 | 20-30 minutes |
| Preparative HPLC | Large-scale purification | 215-280 nm | 85-95 | 30-90 minutes |
| LC-MS/MS | Sequence confirmation | N/A (m/z detection) | N/A | 10-30 minutes |
Quality control protocols incorporate multiple analytical techniques to ensure batch-to-batch consistency and compliance with specifications [18]. Certificate of analysis documentation includes HPLC chromatograms demonstrating purity, mass spectrometry data confirming molecular weight, and additional analytical data as required for specific applications [18]. The International Organization for Standardization (ISO) 9001 certified Total Quality Management platform ensures systematic quality oversight throughout the production process [18].
Advanced characterization techniques include amino acid analysis to confirm composition, peptide mapping to verify sequence integrity, and disulfide bond analysis to confirm proper cyclization [17]. These comprehensive analyses provide complete structural characterization and support regulatory submissions for therapeutic applications [17].
Polyethylene glycol (PEG) conjugation and lipidation represent primary strategies for modifying the pharmacokinetic properties of CSTSMLKAC, extending circulation half-life and enhancing tissue targeting capabilities [23] [24]. These modifications address the inherent limitation of rapid renal clearance exhibited by small peptides while preserving biological activity [23].
PEGylation strategies employ high molecular weight PEG polymers (≥30 kDa) to increase the hydrodynamic volume of CSTSMLKAC [23]. Linear PEG conjugation to the C-terminus utilizes amide bond formation through activated ester chemistry, though this approach requires careful optimization to prevent N-terminal blocking that could compromise biological activity [23]. Alternative strategies include oxime linkage formation using aldehyde-functionalized PEG and aminooxy-modified peptides, enabling quantitative conjugation under mild conditions [23].
Click chemistry-based PEGylation employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azide-functionalized PEG and alkyne-modified CSTSMLKAC [23]. This approach incorporates propargyl-glycine residues or alkyne-functionalized linkers during solid-phase synthesis, followed by solution-phase click reaction with methoxyPEG-azide [23]. The resulting conjugates demonstrate in vivo half-lives exceeding 6 hours compared to minutes for unmodified peptide [23].
Lipidation strategies involve covalent attachment of fatty acid chains to enhance albumin binding and extend circulation time [23] [24]. Short-chain lipids (C8, octanoic acid) provide modest half-life extension with minimal impact on solubility, while longer chains (C12-C16, lauric acid to palmitic acid) achieve greater pharmacokinetic improvement but require careful formulation to maintain solubility [23].
Optimization of lipidation includes incorporation of charged linkers such as β-aspartic acid or γ-glutamic acid to improve solubility of long-chain lipid conjugates [23]. These negatively charged residues positioned proximal to the lipid chain enhance water solubility while maintaining albumin binding capability [23]. Myristoyl (C14) and palmitoyl (C16) conjugates demonstrate in vivo half-lives of 50-100 minutes following intraperitoneal administration [23].
Site-specific lipidation employs orthogonal chemistry to target specific amino acid residues without compromising the disulfide bond [24]. Lysine side chain modification through activated ester formation enables precise lipid attachment, while C-terminal conjugation provides an alternative approach that preserves the cyclic structure [23] [24].
Fluorescent labeling of CSTSMLKAC enables real-time monitoring of peptide biodistribution, cellular uptake, and target engagement in both in vitro and in vivo applications [25] [26]. Multiple fluorophore options provide flexibility for different imaging modalities and experimental requirements [25].
Common fluorescent tags include fluorescein isothiocyanate (FITC) and 5-carboxyfluorescein (FAM) for green fluorescence (excitation 494-495 nm, emission 520-521 nm), carboxytetramethylrhodamine (TMR) for orange fluorescence (excitation 542 nm, emission 568 nm), and near-infrared dyes such as Cy5.5 and Cy7 for deep tissue imaging applications [25]. The selection of fluorophore depends on the specific imaging application, with near-infrared dyes preferred for in vivo studies due to reduced tissue autofluorescence and improved penetration [25].
Site-specific fluorescent labeling employs multiple conjugation strategies to preserve peptide bioactivity while enabling detection [25] [26]. N-terminal labeling through reductive amination or activated ester formation provides straightforward conjugation, while lysine side chain modification offers alternative attachment sites [26]. Click chemistry approaches using azide or alkyne-functionalized fluorophores enable bioorthogonal labeling under mild conditions [27] [28].
Fluorescence resonance energy transfer (FRET) systems incorporate both donor and acceptor fluorophores to monitor peptide conformation or proteolytic cleavage [25]. Common FRET pairs include FAM-Cy3, FITC-TRITC, and EDANS-DABCYL, with the latter serving as a dark quencher system that produces fluorescence enhancement upon peptide cleavage [25]. These systems enable real-time monitoring of peptide stability and enzymatic degradation [25].
Affinity tagging strategies incorporate biotin for streptavidin-based detection and purification systems [26]. Biotin conjugation utilizes either chemical modification through activated ester chemistry or enzymatic biotinylation using biotin ligase (BirA) and the biotin recognition sequence [26]. The biotin-streptavidin interaction provides versatile platforms for immobilization, detection, and purification applications [26].
Peptide tags such as hexahistidine (His6) enable metal affinity purification and detection using nickel-nitrilotriacetic acid (Ni-NTA) functionalized systems [26]. Alternative peptide tags include the tetracysteine motif for bis-arsenic fluorescein (FlAsH) labeling and the Q-tag for transglutaminase-mediated conjugation [26].
Nanoparticle conjugation of CSTSMLKAC creates multifunctional platforms for targeted drug delivery, imaging, and diagnostic applications [29] [30]. Multiple bioconjugation strategies enable peptide attachment while preserving both nanoparticle properties and peptide bioactivity [29] [31].
Electrostatic conjugation provides a straightforward approach for attaching cationic CSTSMLKAC to anionic nanoparticle surfaces [30]. Layer-by-layer (LbL) nanoparticles with carboxylated or sulfated surfaces accommodate peptide adsorption through charge-charge interactions while maintaining particle stability [30]. This strategy eliminates the need for covalent modification of either component and enables facile surface functionalization [30].
Covalent conjugation strategies employ various bioorthogonal chemistries to form stable peptide-nanoparticle linkages [29] [31]. Carboxyl-functionalized nanoparticles react with amino groups on CSTSMLKAC through carbodiimide-mediated amide bond formation, while amine-functionalized surfaces enable conjugation to peptide carboxyl groups [31]. These approaches provide permanent attachment but require careful optimization to prevent loss of bioactivity [31].
Click chemistry-based conjugation utilizes copper-catalyzed azide-alkyne cycloaddition between azide-functionalized nanoparticles and alkyne-modified peptides [27] [32]. This bioorthogonal approach proceeds under mild aqueous conditions and achieves high conjugation efficiency without affecting sensitive functional groups [27]. Alternative click chemistries include strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder reactions for copper-free conjugation [32].
Polymer conjugation creates peptide-polymer hybrid materials with tunable properties for specific applications [29]. Polyethylene glycol (PEG) conjugation enhances solubility and reduces immunogenicity, while hydrophobic polymers enable formation of self-assembling nanostructures [29]. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) provide controlled release platforms for sustained peptide delivery [29].
Thiol-maleimide conjugation exploits the unique reactivity of cysteine residues in CSTSMLKAC, though this approach requires careful consideration of disulfide bond integrity [32]. Alternative thiol-reactive chemistry includes alkyl thianthreium salts that provide orthogonal reactivity patterns and enable multifaceted bioconjugation through clickable handles [32].
Nanoparticle surface characterization employs fluorescence-based detection assays to quantify peptide loading and confirm bioactivity retention [30]. Flow cytometry and deconvolution microscopy demonstrate efficient cellular uptake of peptide-functionalized nanoparticles, validating the preservation of targeting functionality [30]. These analytical approaches ensure successful bioconjugation and maintained biological performance [30].